[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate
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Overview
Description
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: is a complex organic compound with a unique structure that combines a piperidine ring with a phenylprop-2-enyl group and a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenylprop-2-enyl Group: This step involves the addition of a phenylprop-2-enyl group to the piperidine ring, often through a nucleophilic substitution reaction.
Attachment of the Diphenylacetate Moiety: The final step involves the esterification of the piperidine derivative with diphenylacetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate: can be compared with other similar compounds, such as:
[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl] 2-hydroxy-2,2-diphenylacetate: Similar structure but with a different position of the phenylprop-2-enyl group.
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylpropionate: Similar structure but with a different ester group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
18948-04-4 |
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Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C28H29NO3/c30-27(28(31,24-15-6-2-7-16-24)25-17-8-3-9-18-25)32-26-19-11-21-29(22-26)20-10-14-23-12-4-1-5-13-23/h1-10,12-18,26,31H,11,19-22H2/b14-10+ |
InChI Key |
PGZLDLPELYXORR-GXDHUFHOSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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